molecular formula C22H20N2O2S B1662355 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide CAS No. 353483-92-8

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No. B1662355
M. Wt: 376.5 g/mol
InChI Key: SIZWDJIHABLBSP-UHFFFAOYSA-N
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Description

“4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide” is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The process involves a microwave-assisted synthesis, followed by enantiomeric separation .


Molecular Structure Analysis

The absolute stereochemistry of this compound has been determined to be 3aR,4S,9bS . This was revealed through X-ray crystallography studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The process involves the use of cyclopentadiene, 4-bromobenzaldehyde, 4-aminosulfonamide, and indium trichloride .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H20N2O2S . Its average mass is 376.471 Da and its monoisotopic mass is 376.124542 Da .

Scientific Research Applications

  • Neuroscience
    • Summary of Application : This compound is a positive allosteric modulator of α7 nicotinic acetylcholine receptors . It has been used in the study of neuroinflammatory pain .
    • Methods of Application : The compound targets microglial α7 nAChR in the hippocampal region, reducing lipopolysaccharide (LPS)-induced IκB and CD11b gene expression as well as microglial activation associated with hyperalgesia and mechanical allodynia .
    • Results or Outcomes : The application of this compound resulted in the reduction of LPS-induced IκB and CD11b gene expression, as well as microglial activation associated with hyperalgesia and mechanical allodynia .
  • Medicinal Chemistry

    • Summary of Application : This compound has been used in the synthesis of new molecules in the field of medicinal chemistry . Specifically, it has been used in the development of allosteric agonists and positive allosteric modulators of α7 nicotinic acetylcholine receptors .
    • Methods of Application : The compound was synthesized using a microwave-assisted method, and its enantiomers were separated for functional evaluation . Electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer .
    • Results or Outcomes : The (+)-enantiomer of the compound was found to be the most potent allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors available to date .
  • Structure-Based Drug Design

    • Summary of Application : Compounds like this can be used in structure-based drug design . They can help in the study of biomolecule:ligand complexes, which is crucial in the development of new drugs .
    • Methods of Application : These compounds can be used in free energy calculations and refinement of x-ray crystal complexes . These methods help in understanding the interaction between the drug and its target, which is essential in drug design .
    • Results or Outcomes : The use of these compounds can lead to the development of more effective and targeted drugs .

Future Directions

Given its activity as an allosteric agonist-positive allosteric modulator of α7 nicotinic acetylcholine receptors, this compound is considered for further in vivo evaluation . It could potentially be used in the treatment of cognitive impairments in diseases such as Alzheimer’s and schizophrenia .

properties

IUPAC Name

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZWDJIHABLBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 2
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 4
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 6
4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Citations

For This Compound
5
Citations
GA Thakur, AR Kulkarni, JR Deschamps… - Journal of medicinal …, 2013 - ACS Publications
An expeditious microwave-assisted synthesis of 4BP-TQS, its enantiomeric separation, and their functional evaluation is reported. Electrophysiological characterization in Xenopus …
Number of citations: 73 pubs.acs.org
J Malysz, JH Grønlien, DB Timmermann… - Assay and drug …, 2009 - liebertpub.com
Neuronal acetylcholine receptors (nAChRs) of the α7 subtype are ligand-gated ion channels that are widely distributed throughout the central nervous system and considered as …
Number of citations: 28 www.liebertpub.com
AR Kulkarni - 2016 - scholar.archive.org
This thesis work encompasses the design, synthesis, and profiling of novel ligands (modulators) binding to an important molecular target, α7 nicotinic acetylcholine receptor (nAChR), …
Number of citations: 0 scholar.archive.org
K Pesti, P Lukacs, A Mike - PeerJ, 2019 - peerj.com
Cognitive impairment often involves the decreased expression or hypofunction of alpha 7-type nicotinic acetylcholine receptors (α7 nAChRs). Agonists or positive allosteric modulators (…
Number of citations: 4 peerj.com
J Corradi, C Bouzat - Molecular pharmacology, 2016 - ASPET
The nicotinic acetylcholine receptor (nAChR) belongs to a superfamily of pentameric ligand-gated ion channels involved in many physiologic and pathologic processes. Among nAChRs…
Number of citations: 191 molpharm.aspetjournals.org

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